molecular formula C24H27BrN2O4 B5293408 5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one

5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5293408
M. Wt: 487.4 g/mol
InChI Key: NILXCGKEVFGDJG-LSDHQDQOSA-N
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Description

5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a bromophenyl group, a dimethylamino propyl chain, a hydroxy group, and a methoxy-methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of the pyrrol-2-one core and the subsequent introduction of the various substituents. Common synthetic routes may involve:

    Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Bromophenyl Group: This step often involves a bromination reaction using reagents such as bromine or N-bromosuccinimide (NBS).

    Attachment of the Dimethylamino Propyl Chain: This can be done through a nucleophilic substitution reaction.

    Addition of the Hydroxy Group: This step may involve a hydroxylation reaction.

    Incorporation of the Methoxy-Methylbenzoyl Group: This can be achieved through an acylation reaction using a suitable acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. The presence of the dimethylamino propyl chain suggests possible interactions with biological targets such as enzymes or receptors.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. The combination of functional groups may confer unique pharmacological activities, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one likely involves interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The presence of the dimethylamino propyl chain suggests potential binding to biological macromolecules, while the hydroxy and methoxy groups may participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one
  • 5-(4-fluorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of 5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one lies in the presence of the bromophenyl group, which can participate in unique chemical reactions compared to its chloro or fluoro analogs. The combination of functional groups also provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

(4E)-5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27BrN2O4/c1-15-14-17(8-11-19(15)31-4)22(28)20-21(16-6-9-18(25)10-7-16)27(24(30)23(20)29)13-5-12-26(2)3/h6-11,14,21,28H,5,12-13H2,1-4H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILXCGKEVFGDJG-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)Br)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)Br)/O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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